molecular formula C6H12N4 B7911810 N-butyl-N-(4H-1,2,4-triazol-4-yl)amine

N-butyl-N-(4H-1,2,4-triazol-4-yl)amine

Cat. No.: B7911810
M. Wt: 140.19 g/mol
InChI Key: NQIOHFMFFLZEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(4H-1,2,4-triazol-4-yl)amine (chemical formula: C₆H₁₂N₄; molecular weight: 140.18 g/mol) is a triazole derivative characterized by a butyl group attached to the nitrogen atom of the 1,2,4-triazole ring. The compound’s structure (SMILES: CCCCNn1cnnc1) features a planar triazole core with a flexible alkyl chain, contributing to its physicochemical properties, such as moderate lipophilicity and solubility in polar aprotic solvents .

Properties

IUPAC Name

N-butyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-4-9-10-5-7-8-6-10/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIOHFMFFLZEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N-(4H-1,2,4-triazol-4-yl)amine can be synthesized through various synthetic routes. One common method involves the reaction of N-butylamine with 4H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or water. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(4H-1,2,4-triazol-4-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of N-substituted triazole derivatives .

Mechanism of Action

The mechanism of action of N-butyl-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The biological and chemical behavior of 1,2,4-triazole derivatives is heavily influenced by substituents. A comparative analysis is outlined below:

Compound Substituents Molecular Weight Key Features Reference
N-butyl-N-(4H-1,2,4-triazol-4-yl)amine Butyl group 140.18 Linear alkyl chain enhances lipophilicity; potential for membrane permeability.
N-(phenylmethylene)-4H-1,2,4-triazol-4-amine Benzylidene group 172.19 Aromatic imine moiety enables π-π interactions; higher rigidity.
3-(Benzylsulfanyl)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-4-amine Benzylsulfanyl, nitrobenzylidene 369.44 Electron-withdrawing nitro group and sulfur atom may influence redox activity.
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine Phenyl, p-tolyl 264.31 Bulky aromatic groups enhance steric hindrance and target selectivity.
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine Bromo, methoxy, benzyloxy 403.27 Halogen and ether functionalities improve binding to hydrophobic pockets.

Key Observations :

  • Alkyl vs. Aryl Substituents : The butyl group in the target compound confers flexibility and moderate hydrophobicity, whereas aromatic substituents (e.g., phenyl, benzylidene) enhance rigidity and electronic interactions .

Physicochemical Properties

  • Lipophilicity : The butyl chain in the target compound (logP estimated ~1.5) offers higher lipophilicity than unsubstituted triazoles but lower than aryl-substituted analogs (e.g., logP ~2.8 for ).
  • Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, while alkyl chains favor organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.